1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione
CAS No.: 1797980-69-8
Cat. No.: VC4976958
Molecular Formula: C20H29NO4S
Molecular Weight: 379.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797980-69-8 |
|---|---|
| Molecular Formula | C20H29NO4S |
| Molecular Weight | 379.52 |
| IUPAC Name | 1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione |
| Standard InChI | InChI=1S/C20H29NO4S/c1-16(2)15-26(24,25)18-11-13-21(14-12-18)20(23)10-6-9-19(22)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3 |
| Standard InChI Key | BXJGBMYHMRCPBX-UHFFFAOYSA-N |
| SMILES | CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCCC(=O)C2=CC=CC=C2 |
Introduction
Molecular Information
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IUPAC Name: 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione
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Molecular Formula: C18H27NO4S
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Molecular Weight: Approximately 353.48 g/mol
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Functional Groups:
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Piperidine ring
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Phenyl group
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Sulfonyl group
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Ketone groups (dione structure)
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Structural Features
This compound features a piperidine ring substituted with an isobutylsulfonyl group and a phenylpentane chain containing two ketone functionalities. These structural elements suggest potential reactivity and biological activity due to the presence of polar functional groups and aromaticity.
Synthesis Pathways
The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione can be achieved through multi-step organic reactions involving:
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Preparation of the Piperidine Derivative:
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Functionalization of piperidine at the nitrogen atom with an isobutylsulfonyl group using sulfonation reagents such as sulfonyl chlorides.
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Formation of the Pentane Chain:
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Introduction of the phenylpentane backbone through alkylation or acylation reactions.
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Ketone Functionalization:
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Oxidative methods or selective carbon-carbon bond formation to introduce the dione functionality.
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Pharmaceutical Research
The compound's structural features suggest potential applications as:
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Protein Kinase Modulator:
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Therapeutic Agent for CNS Disorders:
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Anti-inflammatory Properties:
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The sulfonamide group is often associated with anti-inflammatory activity.
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Chemical Research
This compound could serve as a precursor or intermediate in the synthesis of more complex molecules due to its functional groups.
Analytical Techniques
To confirm the identity and purity of this compound, standard analytical methods would include:
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NMR Spectroscopy (¹H and ¹³C):
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Identification of chemical shifts corresponding to aromatic protons, ketones, and sulfonamides.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Detection of characteristic functional group vibrations (e.g., sulfonamide S=O stretch).
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High-Performance Liquid Chromatography (HPLC):
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Assessment of purity and stability.
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Toxicity
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Use personal protective equipment (PPE).
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Avoid inhalation or skin contact.
Environmental Impact
The environmental impact is unknown but should be assessed before large-scale synthesis.
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